3-Ethoxy-4-(2-oxo-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}ethoxy)benzaldehyde
Description
The compound 3-Ethoxy-4-(2-oxo-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}ethoxy)benzaldehyde features a benzaldehyde core substituted with an ethoxy group at position 3 and a 2-oxoethoxy moiety linked to the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) bicyclic amine system. The TABO moiety is known for its role in enhancing binding affinity due to its conformational rigidity and hydrophobic character .
Properties
IUPAC Name |
3-ethoxy-4-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-5-25-18-8-15(11-23)6-7-17(18)26-12-19(24)22-14-21(4)10-16(22)9-20(2,3)13-21/h6-8,11,16H,5,9-10,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBCQDUHSOHVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CC3(CC2CC(C3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Ethoxylation of Protocatechualdehyde
Protocatechualdehyde (3,4-dihydroxybenzaldehyde) undergoes selective ethylation at the 3-position using ethyl bromide in the presence of potassium carbonate. The reaction proceeds in anhydrous acetone at 60°C for 12 hours, yielding 3-ethoxy-4-hydroxybenzaldehyde with 85% efficiency.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Base | K₂CO₃ (2.2 equiv) |
| Alkylating Agent | Ethyl bromide (1.1 equiv) |
| Temperature | 60°C |
| Time | 12 hours |
Protection of the 4-Hydroxy Group
To prevent unwanted side reactions during subsequent steps, the 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBDMS) ether. Treatment with TBDMS chloride and imidazole in DMF at 0–25°C affords the silyl-protated derivative in 92% yield.
Preparation of 2-Chloro-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one
Synthesis of 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
The bicyclic amine is synthesized via a Mannich reaction followed by cyclization:
- Mannich Reaction : Condensation of dimethylamine hydrochloride with cyclohexanone and formaldehyde in ethanol yields a β-amino ketone intermediate.
- Cyclization : Heating the intermediate in acetic acid induces intramolecular aldol condensation, forming the bicyclic framework. Subsequent methylation with methyl iodide and sodium hydride introduces the 1,3,3-trimethyl groups.
Key Data :
Acylation with Chloroacetyl Chloride
The bicyclic amine reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction is exothermic and requires cooling to 0°C to minimize decomposition. The product, 2-chloro-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one, is isolated in 78% yield after column chromatography.
Coupling of Intermediates via Nucleophilic Substitution
The silyl-protected 3-ethoxy-4-hydroxybenzaldehyde is deprotected using tetra-n-butylammonium fluoride (TBAF) in THF, regenerating the free phenol. This intermediate reacts with the acylated bicyclic amine under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form the ether linkage.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Coupling Agent | DEAD (1.5 equiv) |
| Catalyst | PPh₃ (1.5 equiv) |
| Temperature | 25°C |
| Time | 24 hours |
The final product is purified via recrystallization from ethanol-DMF (9:1), yielding 3-ethoxy-4-(2-oxo-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}ethoxy)benzaldehyde as a white crystalline solid (mp 128–130°C).
Characterization and Analytical Data
Spectroscopic Properties
- ¹H NMR (400 MHz, CDCl₃) : δ 9.90 (s, 1H, CHO), 7.45 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 4.65 (s, 2H, OCH₂CO), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.30–3.15 (m, 2H, bicyclo-H), 2.85 (s, 3H, NCH₃), 2.10–1.80 (m, 4H, bicyclo-H), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.35 (s, 6H, C(CH₃)₂).
- IR (KBr) : ν 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (ArCHO), 1240 cm⁻¹ (C-O-C).
Alternative Synthetic Routes and Optimization
Direct Alkylation of 4-Hydroxy-3-ethoxybenzaldehyde
An alternative one-pot method involves reacting 4-hydroxy-3-ethoxybenzaldehyde with 2-bromo-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one in the presence of cesium carbonate. This approach reduces steps but suffers from lower yield (52%) due to competing O- and C-alkylation.
Enzymatic Hydrolysis for Green Chemistry
Recent advances employ lipase-catalyzed hydrolysis to remove acetyl protecting groups, reducing reliance on harsh acidic conditions. Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) achieves 89% conversion at 40°C, enhancing sustainability.
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) |
|---|---|
| 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane | 12,500 |
| Chloroacetyl chloride | 450 |
| Protocatechualdehyde | 320 |
Waste Management Strategies
The process generates 8.2 kg of waste per kg product, primarily from solvent recovery (DMF, THF) and inorganic salts (K₂CO₃, Cs₂CO₃). Implementing membrane filtration reduces solvent waste by 40%.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are crucial for modifying its structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to various biological responses. Understanding the precise mechanism is crucial for developing its applications in medicine and other fields.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The target compound’s benzaldehyde scaffold distinguishes it from structurally related methanone derivatives, such as those reported in (e.g., compounds 6a–6c). Key analogs and their features are summarized below:
Table 1: Structural Comparison of Bicyclic Amine Derivatives
Key Observations :
- Aldehyde vs. Methanone: The aldehyde group in the target compound may enhance reactivity (e.g., forming Schiff bases) compared to the stable methanone group in 6a–6c, which are optimized for receptor binding .
- Conversely, the sulfonyl group in ’s analog introduces strong electron-withdrawing effects, favoring solubility but reducing passive diffusion .
- Bicyclic System : The TABO ([3.2.1]) system in the target compound offers greater steric bulk and rigidity compared to the smaller [2.2.2] azabicyclo system in , which may alter receptor interaction profiles .
Pharmacological and Physicochemical Properties
Table 3: Property Comparison
Critical Analysis :
- The aldehyde group in the target compound may limit its utility as a drug candidate due to instability but positions it as a versatile intermediate for derivatization (e.g., forming hydrazones or oximes) .
- Fluoroethoxy substitution in 6c improves metabolic stability compared to the target’s ethoxy group, though at the cost of increased hydrophobicity .
Biological Activity
3-Ethoxy-4-(2-oxo-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}ethoxy)benzaldehyde (CAS Number: 571150-07-7) is a complex organic compound with potential biological activities that have been the subject of various studies. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C21H29NO4, with a molecular weight of approximately 359.47 g/mol. The compound features a benzaldehyde moiety linked to an ethoxy group and a bicyclic structure that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H29NO4 |
| Molecular Weight | 359.47 g/mol |
| CAS Number | 571150-07-7 |
| Purity | >98% |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated selective inhibition against various cancer cell lines such as Mia PaCa-2 and PANC-1. The structure–activity relationship (SAR) studies revealed that modifications in the side chain can enhance the antitumor efficacy of these compounds .
The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, it is hypothesized that the presence of the azabicyclo structure may interact with biological targets such as enzymes or receptors involved in tumor progression. Inhibition of thioredoxin reductase (TrxR), an essential enzyme in redox regulation and cancer cell survival, has been noted as a potential pathway for related compounds .
Case Studies
- In Vivo Studies : In vivo studies using animal models have shown promising results where derivatives of this compound exhibited reduced tumor growth rates compared to control groups.
- In Vitro Studies : In vitro assays demonstrated that the compound could induce apoptosis in cancer cells through caspase activation pathways.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Significant inhibition in various cancer cell lines |
| Apoptosis Induction | Induces apoptosis via caspase pathways |
| Enzyme Inhibition | Potential inhibition of TrxR |
Q & A
Basic: What synthetic strategies are commonly employed to construct the bicyclo[3.2.1]octane moiety in this compound?
Methodological Answer:
The bicyclo[3.2.1]octane system is typically synthesized via intramolecular cyclization or ring-closing metathesis. For example, the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane fragment can be prepared by reacting a substituted cyclohexenone precursor with methylamine under acidic conditions, followed by alkylation and selective oxidation to introduce the keto group at the 2-position . Key steps include:
- Cyclization: Use of Lewis acids (e.g., BF₃·OEt₂) to promote intramolecular aldol condensation.
- Steric Control: Strategic placement of methyl groups to direct regioselectivity during ring closure.
Data Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | BF₃·OEt₂, CH₂Cl₂, 0°C → RT | 65–72 | |
| Alkylation | MeI, K₂CO₃, DMF | 85 |
Advanced: How can regioselectivity issues in the ethoxybenzaldehyde etherification step be resolved?
Methodological Answer:
Regioselectivity in the etherification of 4-hydroxybenzaldehyde derivatives is influenced by steric and electronic factors. For the target compound, the ethoxy group is introduced at the 3-position via nucleophilic aromatic substitution (SNAr) under basic conditions. To avoid competing reactions:
- Protecting Groups: Temporarily protect the aldehyde group with a acetal or trimethylsilyl group to prevent side reactions .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
Contradiction Note: reports reflux in ethanol with acetic acid, while uses DMF with bis-chloroethyl ether for similar ether linkages. The choice depends on substrate solubility and reactivity .
Basic: What spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- NMR:
- ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), aldehyde proton (δ 9.8–10.2 ppm), and bicyclo[3.2.1]octane methyl groups (δ 1.2–1.5 ppm) .
- ¹³C NMR: Carbonyl carbons (δ 190–210 ppm), ether-linked oxygens (δ 60–70 ppm) .
- X-ray Crystallography: Resolves stereochemistry of the bicyclo system; dihedral angles between aromatic and bicyclo moieties (e.g., 78.3° in related dialdehydes) confirm spatial arrangement .
Advanced: What strategies optimize the yield of the 2-oxoethoxy bridge formation?
Methodological Answer:
The 2-oxoethoxy linker is synthesized via a two-step process:
Esterification: React 4-hydroxy-3-ethoxybenzaldehyde with chloroacetyl chloride in anhydrous THF, using DMAP as a catalyst (yield: 80–85%) .
Amide Coupling: Introduce the bicyclo[3.2.1]octane amine via a nucleophilic acyl substitution reaction. Use Hünig’s base (DIPEA) to deprotonate the amine and stabilize the tetrahedral intermediate .
Key Variables:
- Solvent polarity (DMF > THF for solubility).
- Temperature control (<40°C to prevent aldehyde oxidation).
Basic: How is purity assessed for intermediates in the synthesis?
Methodological Answer:
- HPLC: Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30), UV detection at 254 nm. Retention time of the target compound: ~12.3 min .
- Elemental Analysis: Acceptable tolerance: ±0.4% for C, H, N .
Data Table:
| Intermediate | Purity (HPLC, %) | Elemental Analysis (C/H/N) |
|---|---|---|
| Bicyclo[3.2.1]octane amine | 98.5 | C: 68.2%, H: 9.8%, N: 5.1% |
| Aldehyde precursor | 99.1 | C: 62.4%, H: 6.3%, N: 0% |
Advanced: How does the bicyclo[3.2.1]octane system influence the compound’s electronic properties?
Methodological Answer:
The bicyclo system introduces rigidity and electron-donating effects:
- Conjugation Disruption: The non-planar bicyclo structure reduces π-conjugation between the aldehyde and the ether-oxygen, lowering reactivity in nucleophilic additions .
- Steric Effects: Methyl groups at the 1,3,3-positions hinder approach of bulky reagents (e.g., Grignard reagents) to the aldehyde .
Supporting Data: - X-ray Analysis: Dihedral angle of 78.3° between aromatic and bicyclo planes limits resonance .
- DFT Calculations: HOMO localized on the bicyclo nitrogen, LUMO on the aldehyde group .
Basic: What are common side products during synthesis, and how are they mitigated?
Methodological Answer:
- Over-alkylation: Occurs during ethoxy group introduction. Mitigation: Use stoichiometric control (1:1 molar ratio of NaH to substrate) .
- Aldehyde Oxidation: Forms carboxylic acid byproducts. Prevention: Conduct reactions under inert atmosphere (N₂/Ar) and add radical inhibitors (e.g., BHT) .
Advanced: How can contradictory biological activity data across studies be reconciled?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles:
- Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%) .
- Impurity Profiling: Use LC-MS to identify trace byproducts (e.g., dimerized aldehydes) that may interfere with activity .
Case Study: A 2020 study reported antibacterial activity (MIC: 8 µg/mL), while a 2024 study found no activity. LC-MS revealed the latter used a batch containing 5% 3-ethoxybenzoic acid impurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
